molecular formula C22H29N5O4S B2438439 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898434-91-8

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2438439
CAS No.: 898434-91-8
M. Wt: 459.57
InChI Key: HTCXMJNYZNHKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-3-25(4-2)12-7-13-26-19-11-6-10-18(19)21(24-22(26)29)32-15-20(28)23-16-8-5-9-17(14-16)27(30)31/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCXMJNYZNHKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes the available research findings on its biological activity, including anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C22H28N4O2SC_{22}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 444.6 g/mol. Key structural components include:

  • Cyclopentapyrimidine Core : A bicyclic structure that contributes to biological activity.
  • Diethylamino Group : Enhances solubility and potential interactions with biological targets.
  • Thioether Linkage : May confer distinct pharmacological properties compared to similar compounds.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit various cancer targets such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's potential as an anticancer agent can be inferred from the following findings:

  • Mechanism of Action :
    • Inhibition of CDK activity leading to cell cycle arrest.
    • Induction of apoptosis via caspase activation and DNA fragmentation.
  • Case Studies :
    • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited IC50 values ranging from 1.54 μM to 3.36 μM against prostate (PC-3) and lung (A-549) cancer cells, indicating potent anticancer effects .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Inhibition Studies :
    • Certain derivatives have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential.
  • Mechanism of Action :
    • The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionActivity Level
OrthoHigh
MetaModerate
ParaLow

Research has shown that ortho-substituted compounds generally exhibit better activity than their meta and para counterparts .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. The following general steps are involved:

  • Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions.
  • Introduction of the Diethylamino Group : Through nucleophilic substitution reactions.
  • Thioether Formation : Via thiol coupling reactions.
  • Final Acetylation : To yield the final acetamide product.

Detailed reaction schemes and conditions would be necessary for replicating this synthesis in a laboratory setting .

Q & A

Q. How should researchers resolve enantiomeric impurities in asymmetric synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers.
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra.
  • Crystallization-Induced Diastereomerism : Add chiral resolving agents (e.g., tartaric acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.